Carulite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

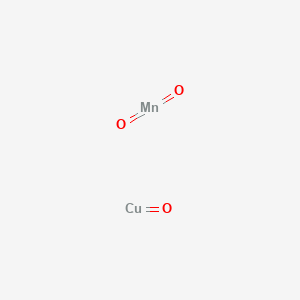

Carulite is a series of manganese dioxide and copper oxide-based catalysts developed by Carus Corporation. These catalysts are primarily used for the destruction of harmful gases such as carbon monoxide, ozone, and ethylene oxide in various air purification applications . This compound catalysts are known for their effectiveness and versatility in removing toxic gases from breathable air, emission air, and process air .

作用机制

Target of Action

Manganese and copper ions can act as cofactors for a variety of enzymes, enhancing their activity. For example, manganese is involved in the activity of certain enzymes such as manganese superoxide dismutase, which plays a role in protecting the cell from oxidative damage .

Mode of Action

The interaction of manganese and copper with their targets often involves the donation or acceptance of electrons, facilitating redox reactions. For instance, copper proteins mediate both the transport and activation of dioxygen in a number of biological systems .

Biochemical Pathways

Manganese and copper are involved in numerous biochemical pathways. For example, manganese plays a role in the oxygen-evolving complex of photosystem II in plants, facilitating the conversion of light energy into chemical energy .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of manganese and copper in the body are complex processes regulated by various proteins and pathways. For example, copper is absorbed in the stomach and first part of the small intestine, and is then distributed throughout the body via the bloodstream .

Result of Action

The action of manganese and copper in the body can result in various molecular and cellular effects. For example, the action of manganese in the superoxide dismutase enzyme results in the conversion of harmful superoxide radicals into less reactive hydrogen peroxide and dioxygen molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of manganese and copper. For example, the bioavailability of these elements can be affected by factors such as pH, temperature, and the presence of other ions .

准备方法

Carulite catalysts are typically prepared using several synthetic routes, including:

Co-precipitation Method: This is the most common method, involving the dissolution of precursor salts, followed by precipitation, aging, filtering, washing, drying, and calcination.

Sol-Gel Process: This method involves the transition of a solution into a solid gel phase, which is then dried and calcined to form the catalyst.

Flame Spray Pyrolysis: This technique involves the combustion of a precursor solution to form nanoparticles, which are then collected and processed.

Supercritical Antisolvent Precipitation: This method uses supercritical fluids to precipitate the catalyst from a solution, resulting in highly active materials.

化学反应分析

Carulite catalysts undergo various chemical reactions, primarily focusing on oxidation processes:

Oxidation Reactions: This compound catalysts are highly effective in oxidizing carbon monoxide to carbon dioxide and ethylene oxide to carbon dioxide and water. These reactions typically occur at ambient temperatures or slightly elevated temperatures.

Reagents and Conditions: Common reagents include carbon monoxide and ethylene oxide, with reaction conditions involving temperatures ranging from ambient to 300°F (150°C) and specific gas hourly space velocities.

Major Products: The primary products of these oxidation reactions are carbon dioxide and water.

科学研究应用

Carulite catalysts have a wide range of scientific research applications, including:

相似化合物的比较

Carulite catalysts are compared with other similar manganese dioxide and copper oxide-based catalysts, such as:

Platinum/Copper Manganese Oxide Catalysts: These catalysts also facilitate the oxidation of carbon monoxide but involve noble metals like platinum, which can be more expensive.

Manganese Oxide Catalysts: Pure manganese oxide catalysts are used for similar applications but may not be as effective as the combined manganese dioxide and copper oxide systems.

This compound catalysts are unique due to their specific formulation and high effectiveness in ambient temperature applications, making them a benchmark technology for air purification .

属性

IUPAC Name |

dioxomanganese;oxocopper |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Mn.3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKGWVZPFANLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mn]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuMnO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。